InChI=1S/C8H9BrO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3
.
Several synthetic routes for 2-Bromo-5-methylanisole have been reported. One common approach involves the bromination of p-methylanisole. [] This reaction typically utilizes bromine as the electrophilic halogen source, often in the presence of a suitable solvent like acetic acid. [] The regioselectivity of the bromination reaction is influenced by the activating nature of the methoxy group, leading to preferential substitution at the ortho and para positions.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6